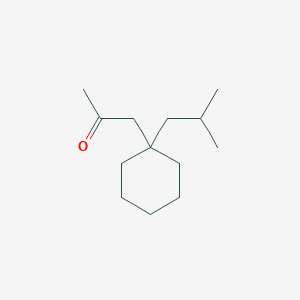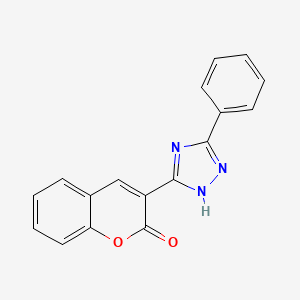
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of both triazole and coumarin moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a similar 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety have been associated with numerous biological properties .
Mode of Action
It is known that the presence of a 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds can lead to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial, anti-inflammatory, and antifungal activities .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and antifungal effects .
Preparation Methods
The synthesis of 3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylcoumarin with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of an oxidizing agent to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity .
Chemical Reactions Analysis
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
3-(5-phenyl-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one can be compared with other similar compounds such as:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole ring and exhibits similar biological activities but differs in its substitution pattern.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combination of triazole and coumarin moieties, which imparts distinct structural and functional characteristics.
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-13(10-12-8-4-5-9-14(12)22-17)16-18-15(19-20-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGDGIZTFNMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)
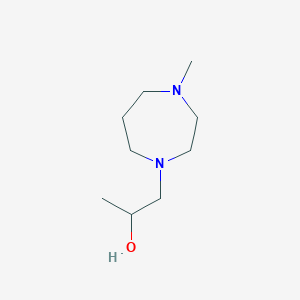
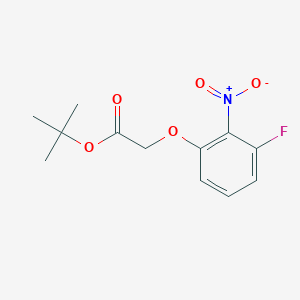
![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)

![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)
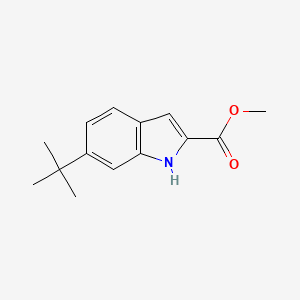
![methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)
![Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2495480.png)
![[(3,5-Dichlorophenyl)phenylmethyl]piperazine](/img/structure/B2495481.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)
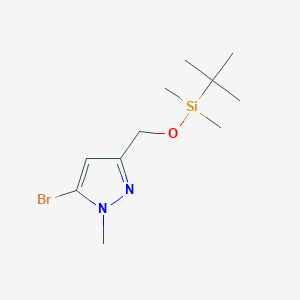
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2495488.png)
